BenchChemオンラインストアへようこそ!

Bornaprolol

receptor occupancy in vivo pharmacology beta-adrenoceptor labeling

Bornaprolol (FM-24; CAS 66451-06-7) is a non-cardioselective β-adrenoceptor antagonist belonging to the aryloxypropanolamine class, characterized by a unique exo-norbornyl substituent on the phenoxy ring that confers an exceptionally slow dissociation rate from the β-adrenergic receptor. Its hydrochloride salt form (CAS 69319-47-7) is the primary research-grade material available from specialty chemical suppliers.

Molecular Formula C19H29NO2
Molecular Weight 303.4 g/mol
CAS No. 66451-06-7
Cat. No. B8270144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBornaprolol
CAS66451-06-7
Molecular FormulaC19H29NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1C2CC3CCC2C3)O
InChIInChI=1S/C19H29NO2/c1-13(2)20-11-16(21)12-22-19-6-4-3-5-17(19)18-10-14-7-8-15(18)9-14/h3-6,13-16,18,20-21H,7-12H2,1-2H3
InChIKeyNACJSVRGPPMZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bornaprolol (CAS 66451-06-7): A Long-Acting, Slowly Dissociable β-Adrenoceptor Antagonist for Research Procurement


Bornaprolol (FM-24; CAS 66451-06-7) is a non-cardioselective β-adrenoceptor antagonist belonging to the aryloxypropanolamine class, characterized by a unique exo-norbornyl substituent on the phenoxy ring that confers an exceptionally slow dissociation rate from the β-adrenergic receptor [1]. Its hydrochloride salt form (CAS 69319-47-7) is the primary research-grade material available from specialty chemical suppliers [2]. Unlike most conventional β-blockers, bornaprolol exhibits pharmacodynamic activity persisting well beyond its detectable plasma concentrations, a property attributed to quasi-irreversible receptor binding rather than pharmacokinetic retention alone [3].

Bornaprolol Substitution Risks: Why Propranolol and Conventional β-Blockers Cannot Replicate Its Pharmacodynamic Profile


Bornaprolol cannot be replaced by generic β-blockers such as propranolol, atenolol, or metoprolol for applications requiring prolonged target engagement or in vivo β-receptor labeling because its norbornyl ring renders the drug-receptor complex slowly dissociable or functionally irreversible [1]. In standard formulations, propranolol—though equipotent at early time points—loses detectable receptor occupancy within 18 hours, while bornaprolol maintains ~40% inhibition at 24 hours [2]. Furthermore, the substantial dose range (120–960 mg oral) and non-linear bioavailability of bornaprolol create unique concentration–effect relationships that have no parallel among short-half-life, rapidly reversible β-blockers [3]. Simple interchange based on β-blocker class membership will therefore yield fundamentally different experimental outcomes.

Bornaprolol Head-to-Head Quantitative Evidence: Receptor Occupancy Duration, Pharmacodynamic Half-Life, and Pharmacokinetic Differentiation


Bornaprolol vs. Propranolol: Sustained In Vivo β-Receptor Occupancy at 24 Hours Post-Dose

In a direct head-to-head experiment in mice, bornaprolol (FM-24) and propranolol were compared for their ability to displace in vivo ¹²⁵I-hydroxybenzylpindolol, a radioligand selective for β-adrenergic binding sites. After oral administration at 2 mg/kg, bornaprolol maintained 40% inhibition of β-adrenergic binding in the heart at 24 hours post-dose, whereas propranolol showed no detectable displacement at 18 hours [1]. The study authors confirmed by comparing ³H-labeled compound pharmacokinetics that this difference was due to tighter, slowly reversible receptor binding rather than dissimilar plasma kinetics [1].

receptor occupancy in vivo pharmacology beta-adrenoceptor labeling

Bornaprolol Pharmacodynamic Half-Life: 63–86 Hours vs. Propranolol's 3–6 Hours in Human Volunteers

In a double-blind, placebo-controlled crossover trial in six healthy volunteers, the β-adrenoceptor blocking effects of single oral doses of bornaprolol (120, 240, 480 mg) were directly compared with propranolol (40, 80, 160 mg). Exercise-induced tachycardia was measured at rest and at 2, 24, and 48 hours post-dose on a bicycle ergometer. Bornaprolol significantly reduced exercise tachycardia for the full 48-hour observation period, with a calculated pharmacodynamic half-life of approximately 63–86 hours [1]. In contrast, propranolol's pharmacodynamic half-life is well-established in the literature at 3–6 hours. A significant correlation was observed between the log plasma bornaprolol concentration and the reduction in exercise heart rate over 48 hours [1].

pharmacodynamic half-life exercise tachycardia clinical pharmacology

Bornaprolol Oral Elimination Half-Life of 20 Hours vs. Propranolol's 3–6 Hours

In a dedicated pharmacokinetic study, six healthy male volunteers received single oral doses of bornaprolol (120, 240, 480, and 960 mg). Plasma concentrations were detectable for 24–48 hours post-dose, and the mean terminal elimination half-life (t₁/₂β) was 20 hours [1]. By comparison, propranolol's well-documented oral elimination half-life is 3–6 hours. Additionally, bornaprolol exhibited non-linear pharmacokinetics: bioavailability decreased inversely with oral dose, and AUC increased in a non-dose-dependent manner [1]. The drug is principally eliminated via metabolism, with glucuronide conjugate AUC exceeding parent drug AUC by 13- to 21-fold after oral administration [1].

pharmacokinetics elimination half-life oral bioavailability

Bornaprolol Molecular Mechanism: Two-Component Dissociation and In Vitro Non-Competitive Inhibition vs. Propranolol's Rapidly Reversible Binding

In vitro kinetic analysis of bornaprolol (FM-24) at β-adrenergic receptors of C6 glioma cells revealed a mixed competitive/non-competitive inhibition pattern, in contrast to propranolol's purely competitive, rapidly reversible antagonism. Bornaprolol exhibited an initial competitive phase (Kᵢ ~ 50 nM) followed by a time- and concentration-dependent transition to a non-competitive state [1]. Upon extensive membrane washing, only the non-competitive component of both [³H]-dihydroalprenolol binding and isoproterenol-sensitive adenylate cyclase inhibition remained. Dissociation of the stable complex showed two kinetic components: one dissociating within one hour and a second that did not dissociate even after 5 hours of incubation [1]. After a single 30 mg/kg i.p. dose in rats, 85% of cerebral cortex β-receptors remained blocked at 5 hours; 50% blockade persisted at 11 hours, and full recovery required more than 24 hours—whereas propranolol at the same dose produced no measurable receptor blockade in identically prepared membranes [1].

receptor kinetics slowly reversible ligand non-competitive antagonism C6 glioma

Bornaprolol vs. Propranolol: Differential LH Suppression Potency with Dose-Dependent Nadir Depression in Orchidectomized Rats

In a comparative study using orchidectomized rats, both bornaprolol (FM-24) and propranolol were administered and their effects on plasma luteinizing hormone (LH) were assessed. Nadirs of plasma LH decreased significantly even at low doses of both drugs, with clear dose-dependence [1]. At dosages causing greater than 93% inhibition of β-adrenergic binding in the anterior pituitary gland, a highly significant decrease in plasma LH was observed for both compounds [1]. Importantly, bornaprolol's effect on LH suppression was statistically comparable to propranolol's at equivalent β-blocking doses, and the LH-lowering effect was shown to occur without significant changes in pituitary dopamine or hypothalamic α₁-adrenergic receptor binding, confirming β-receptor specificity at the pituitary level [1].

luteinizing hormone neuroendocrinology pituitary β-receptors gonadotropin regulation

Bornaprolol Non-Cardioselectivity: A Deliberate Tool for Dual β₁/β₂ Blockade Differentiating from β₁-Selective Alternatives

In the direct head-to-head comparison with propranolol, bornaprolol significantly decreased peak expiratory flow rate (PEFR) in healthy volunteers, a hallmark of β₂-adrenoceptor blockade in bronchial smooth muscle [1]. This finding, combined with the absence of cardioselectivity explicitly noted by the study authors [1], establishes bornaprolol as a non-cardioselective agent. By contrast, β₁-selective blockers such as atenolol, metoprolol, and bisoprolol spare β₂-mediated bronchial tone at therapeutic doses. Bornaprolol also significantly reduced plasma renin activity—a β₁-mediated renal effect further confirming dual-receptor engagement [1].

cardioselectivity β₁/β₂ selectivity peak expiratory flow pulmonary function

Bornaprolol Optimal Research Applications: Where Its Sustained Receptor Occupancy and Slowly Reversible Binding Deliver Unique Value


In Vivo β-Adrenoceptor Labeling and Receptor Occupancy Studies Requiring Wash-Resistant Binding

Bornaprolol's quasi-irreversible binding to β-adrenergic receptors, with a non-dissociable complex stable for >5 hours in vitro and 85% ex vivo cortical receptor blockade at 5 hours post-dose [1], makes it an ideal pharmacological tool for in vivo receptor labeling protocols using displacement of radioligands such as ¹²⁵I-hydroxybenzylpindolol. Unlike propranolol, whose binding is completely lost upon tissue washing or within 18 hours in vivo, bornaprolol enables receptor autoradiography, ex vivo binding assays, and cumulative blockade protocols that require sustained target occupancy through tissue processing steps. The 40% cardiac receptor inhibition persisting at 24 hours post-oral dose in mice [2] confirms suitability for multi-day occupancy studies.

Extended-Duration Cardiovascular Pharmacology Protocols Requiring Stable β-Blockade Without Repeated Dosing

Bornaprolol's pharmacodynamic half-life of 63–86 hours and sustained inhibition of exercise-induced tachycardia for the full 48-hour observation period in humans [3] enable experimental designs that demand continuous, stable β-blockade without the confounding effects of multiple daily dosing. This is particularly relevant for chronic telemetry studies in large animals, 24–72-hour cardiovascular monitoring protocols, and experiments where repeated handling for dosing would introduce stress artifacts. The pharmacokinetic elimination half-life of 20 hours after oral administration [4] further supports once-daily or less-frequent dosing in sub-chronic studies.

Neuroendocrine Research on Gonadotropin Regulation Requiring Prolonged Pituitary β-Receptor Blockade

Bornaprolol has been validated as an effective suppressor of plasma luteinizing hormone (LH) in orchidectomized rats, with efficacy statistically comparable to propranolol at >2 mg/kg doses and clear dose-dependence [5]. Given bornaprolol's sustained receptor occupancy profile, it is the preferred tool compound for studies investigating the role of pituitary β-adrenergic receptors in gonadotropin pulsatility, stress-induced LH suppression, or chronic modulation of the hypothalamic-pituitary-gonadal axis—applications where the short duration of propranolol would necessitate frequent re-dosing or continuous infusion.

Mechanistic Studies of Slowly Dissociable Antagonism and Drug–Receptor Kinetics

Bornaprolol serves as a prototypical slowly dissociable/slowly reversible β-blocker ligand for molecular pharmacology investigations of drug–receptor binding kinetics. Its two-component dissociation profile (minor component t₁/₂ ≤ 1 hour; major component t₁/₂ > 5 hours) [1], combined with the time-dependent transition from competitive to non-competitive antagonism, provides a well-characterized model system for studying insurmountable antagonism, receptor turnover rates, and the relationship between ligand dissociation kinetics and duration of pharmacological effect. The concentration–effect plateau observed from 6 to 24 hours post-dose in humans, during which plasma concentrations fall to <10% of peak while effect is maintained [6], offers a unique experimental paradigm unavailable with conventional rapidly reversible β-blockers.

Quote Request

Request a Quote for Bornaprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.